2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile
Description
2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile is a nicotinonitrile derivative characterized by a hydroxymethyl-substituted phenoxy group at the 2-position of the pyridine ring. The compound combines a nitrile-functionalized pyridine core with a polar hydroxymethylphenoxy substituent, which confers unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVSVXXUMABLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Phenolic Derivatives
Core Strategy:
The synthesis predominantly involves the nucleophilic aromatic substitution of 4-(hydroxymethyl)phenol with nicotinonitrile or its derivatives. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon in the nitrile or related intermediates, facilitated by basic conditions.
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenol and enhance nucleophilicity.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and promote reactivity.
- Temperature: Elevated temperatures (80–120°C) to accelerate the substitution process.
- Duration: Typically 4–24 hours depending on the scale and reactivity.
Reaction Scheme:
$$ \text{4-(Hydroxymethyl)phenol} + \text{Nicotinonitrile} \xrightarrow[\text{Base}]{\text{Heat}} \text{2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile} $$
Formaldehyde-Mediated Mannich-Type Reaction
Alternative Route:
In some protocols, formaldehyde reacts with phenolic compounds under basic conditions to form hydroxymethyl derivatives, which then undergo substitution with nitrile compounds.
- Formaldehyde (37% aqueous solution) added dropwise to phenol in the presence of a base.
- The mixture is heated under reflux to facilitate hydroxymethylation.
- Subsequent addition of nicotinonitrile and continued heating leads to the formation of the target compound.
Note:
This method can be optimized for selectivity and yield by controlling formaldehyde equivalents and reaction temperature.
Multistep Synthesis via Intermediates
- Preparation of 4-(Hydroxymethyl)phenol: Commercially available or synthesized via hydroxymethylation of phenol.
- Activation of Nicotinonitrile: Conversion into more reactive intermediates such as halogenated derivatives (e.g., chloronicotinonitrile).
- Coupling Reaction: Nucleophilic substitution of activated nicotinonitrile with hydroxymethylphenol.
- Use of catalysts like copper or palladium for cross-coupling in some advanced methods.
- Refluxing in polar aprotic solvents.
Industrial Scale Synthesis and Optimization
- Continuous flow reactors to improve reaction control and safety.
- Use of optimized solvents and catalysts to increase yield and purity.
- Purification via recrystallization or chromatography to obtain high-purity product.
- Recrystallization from ethanol or acetonitrile is common.
- Chromatography may be employed for laboratory-scale purification.
Data Table: Summary of Preparation Methods
| Method | Reactants | Solvent | Catalyst | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 4-(Hydroxymethyl)phenol + Nicotinonitrile | DMF/DMSO | K₂CO₃ or NaH | 80–120°C | 4–24 hours | Widely used, scalable |
| Formaldehyde-mediated | Phenol + Formaldehyde + Nicotinonitrile | Aqueous formaldehyde | None | Reflux | 6–12 hours | Hydroxymethylation step |
| Intermediates coupling | Phenol derivatives + Halogenated nicotinonitrile | Various | Catalysts (Cu, Pd) | Reflux | Variable | Suitable for complex syntheses |
| Industrial process | Raw materials + optimized conditions | Continuous flow | Catalysts | 80–130°C | Continuous | High purity, scalable |
Research Findings and Notes
- Reaction Efficiency: The nucleophilic substitution route in DMF with potassium carbonate provides high yields and is adaptable for scale-up (see).
- Reaction Optimization: Elevated temperatures and the use of polar aprotic solvents significantly improve the reaction rate and yield.
- Purity and Yield: Recrystallization from ethanol or chromatography ensures high purity, with yields typically exceeding 70% in optimized conditions.
- Industrial Relevance: Continuous flow techniques and catalyst optimization are key for large-scale production, reducing reaction times and improving safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[4-(carboxy)phenoxy]nicotinonitrile.
Reduction: Formation of 2-[4-(hydroxymethyl)phenoxy]nicotinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Material Science Applications
The compound's unique chemical structure allows it to be explored in the development of new materials.
2.1 Polymer Chemistry
Research has indicated that incorporating phenoxy and nitrile functionalities can enhance the properties of polymers. The synthesis of copolymers using 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile could lead to materials with improved thermal stability and mechanical properties.
2.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound may be useful in formulating advanced coatings and adhesives for industrial applications.
Analytical Chemistry Applications
The analytical applications of this compound are significant, particularly in the detection and quantification of various substances.
3.1 Spectroscopic Techniques
This compound can serve as a reagent in spectroscopic methods for detecting metal ions or organic molecules. Its ability to form stable complexes with various analytes makes it a candidate for developing sensitive analytical methods.
3.2 Chromatographic Applications
In chromatography, derivatives of nicotinonitriles have been used as stationary phases or modifiers to enhance separation efficiency. Further research could explore the utility of this compound in this context.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of phenoxy-nicotinic derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at certain concentrations, suggesting that similar compounds may have therapeutic potential.
Case Study 2: Antimicrobial Testing
In another study assessing the antimicrobial efficacy of various phenolic compounds, derivatives showed promising results against Staphylococcus aureus and Escherichia coli. This suggests that this compound may warrant similar testing.
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenoxy and nicotinonitrile moieties can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
6-(4-Formyl-2-methylphenoxy)nicotinonitrile (CAS 676494-24-9)
- Structure: Differs by replacing the hydroxymethyl group with a formyl group and introducing a methyl group at the 2-position of the phenoxy ring.
- This compound is used in medicinal chemistry for scaffold diversification .
Lubabegron (LY488756)
- Structure: (S)-2-(4-(2-((2-hydroxy-3-(2-(thiophen-2-yl)phenoxy)propyl)amino)-2-methylpropyl)phenoxy)nicotinonitrile.
- Comparison: Lubabegron shares the nicotinonitrile core and phenoxy group but incorporates a thiophene ring, hydroxypropylamine, and branched alkyl chain. These modifications enhance its β3-adrenoreceptor agonist activity, highlighting the role of extended substituents in target specificity .
Anticancer Nicotinonitrile Derivatives
- Examples: Compound 25: 2-(Galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile. Compound 26: (5-Cyano-4-thiophen-2-yl[2,3']-bipyridinyl-6-yloxy)-acetic acid hydrazide.
- Comparison: The introduction of sulfur-containing groups (thio, thiophene) and heterocycles (furan, bipyridinyl) improves anticancer activity against HCT-116 and A549/PC3 cell lines. The hydroxymethylphenoxy group in the target compound may offer different hydrogen-bonding interactions, influencing solubility and bioavailability .
Physicochemical Properties
Melting Points and Stability
- The hydroxymethyl group in the target compound may similarly influence packing efficiency and thermal stability.
Solubility and Reactivity
- The hydroxymethyl group enhances hydrophilicity compared to non-polar substituents (e.g., methyl or chloro groups in and ). This property is critical for drug absorption and metabolic stability .
Enzyme Inhibition
- Fungal Histone Deacetylase (HDAC) Inhibition: Boronic acid derivatives like [2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid () exhibit potent HDAC inhibition. The target compound’s hydroxymethylphenoxy group may interact with enzyme active sites differently, warranting further in silico studies .
Antioxidant Activity
- Non-planar structures (e.g., odd-numbered aliphatic chains in ) correlate with moderate antioxidant activity. The hydroxymethyl group’s ability to donate hydrogen atoms could enhance radical scavenging compared to formyl or acetyl derivatives .
Data Tables
Table 1: Structural Comparison of Nicotinonitrile Derivatives
Table 2: Physicochemical Properties
Biological Activity
2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile, with the CAS number 888967-55-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various biological contexts.
Chemical Structure and Synthesis
The chemical structure of this compound features a hydroxymethyl group attached to a phenoxy moiety linked to a nicotinonitrile core. This unique structure is conducive to diverse biological interactions.
Synthesis
The compound can be synthesized through several methods, including nucleophilic substitution reactions involving substituted phenols and nitriles. For example, the synthesis may involve reacting a suitable phenol derivative with a nicotinonitrile under specific conditions to yield the desired product .
Anticancer Activity
Research has indicated that nicotinonitrile derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce cytotoxic effects on various cancer cell lines. For instance, one study reported that derivatives displayed IC50 values in the micromolar range against breast cancer cell lines, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with cellular targets such as enzymes and receptors. Preliminary studies suggest that it may interfere with cellular signaling pathways related to apoptosis and cell proliferation .
Study on Molluscicidal Activity
A recent study evaluated the molluscicidal activity of nicotinonitrile compounds against M. cartusiana land snails. The results demonstrated that certain derivatives exhibited significant mortality rates compared to standard references like Acetamiprid. Histopathological examinations revealed that treated snails showed vacuolization in their digestive glands, indicating potential toxicity mechanisms at play .
Antimicrobial Studies
Another area of investigation involves the antimicrobial properties of similar compounds. Research has shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The studies measured minimum inhibitory concentrations (MICs) and assessed the compounds' ability to disrupt bacterial biofilms .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile derivatives, and how can reaction conditions be optimized?
- Methodology : Utilize condensation reactions between hydroxyl-substituted phenols and nicotinonitrile precursors. Optimize solvent polarity (e.g., DMF or DMSO) and catalysts (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC and purify via column chromatography using gradient elution (hexane/ethyl acetate) .
- Key Data : For example, 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (Entry 2i, Table IV.2) was synthesized with a melting point of 192–195°C, confirmed by NMR (δ 3.64 ppm for methoxy protons) .
Q. Which spectroscopic techniques are most reliable for characterizing substituent effects on the nicotinonitrile core?
- Methodology : Employ and NMR to analyze electronic environments of aromatic protons and carbons. For example, in 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, NMR revealed aromatic protons at δ 7.42–8.42 ppm, while NMR confirmed nitrile carbons at δ 116.9 ppm .
- IR Analysis : Use FTIR to identify C≡N stretching vibrations (~2220 cm) and hydroxyl groups (~3400 cm) .
Q. How can purity and impurities be assessed in synthesized this compound derivatives?
- Methodology : Apply HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Reference standards (e.g., fenofibric acid derivatives) can help identify byproducts .
Advanced Research Questions
Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine dihedral angles and intermolecular interactions. For example, in 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, SC-XRD revealed dihedral angles of 55.04° (naphthyl-pyridyl) and 75.87° (naphthyl-phenyl), stabilized by N–H⋯N and C–H⋯N hydrogen bonds .
- Data Interpretation : Refinement software (e.g., SHELX) can model H-atom positions and thermal displacement parameters .
Q. How do substituents on the phenoxy ring influence binding to biological targets like β3-adrenoreceptors?
- Methodology : Conduct receptor binding assays using radiolabeled ligands (e.g., -Lubabegron) and compare IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict interactions between substituents (e.g., thiophene or hydroxymethyl groups) and receptor active sites .
- Case Study : Lubabegron (a structural analog) showed β3-adrenoreceptor agonism due to its (S)-configuration and thiophene-phenoxy orientation .
Q. What computational approaches predict physicochemical properties of this compound?
- Methodology : Use software like ACD/Labs Percepta to calculate logP, pKa, and solubility. Validate predictions experimentally via shake-flask solubility tests and HPLC retention times .
Q. How do non-covalent interactions stabilize the solid-state architecture of these derivatives?
- Methodology : Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) to quantify hydrogen bonding and π-π interactions. For example, in 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, N–H⋯O hydrogen bonds formed a 3D network .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
